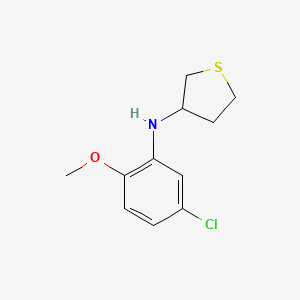
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . This compound is characterized by the presence of a thiolane ring, a chlorine atom, and a methoxy group attached to a phenyl ring. It is used primarily for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiolane-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)thiolan-2-amine: This compound has a similar structure but differs in the position of the thiolane ring.
N-(5-chloro-2-methoxyphenyl)thiolan-4-amine: Another similar compound with the thiolane ring attached at a different position.
N-(5-chloro-2-methoxyphenyl)thiolan-3-ol: This compound has a hydroxyl group instead of an amine group.
Biological Activity
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features a unique structural arrangement that includes a thiolane ring and a chlorinated methoxy-substituted phenyl group. This combination not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds.
Molecular Formula
- Molecular Formula : C₉H₁₃ClN₁OS
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound can bind effectively to specific enzymes or receptors, thereby modulating their activity. The presence of the methoxy group enhances lipophilicity, facilitating interactions with lipid membranes and potentially influencing metabolic pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Initial findings suggest that it possesses significant antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
- Anticancer Potential : Studies have indicated its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are summaries of key findings:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study 2 | Evaluated anticancer properties in vitro, demonstrating significant cytotoxic effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis. |
| Study 3 | Explored enzyme interaction profiles, revealing potential inhibition of key metabolic enzymes, suggesting implications for drug metabolism and pharmacokinetics. |
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)thiolan-3-amine | Similar thiolane structure; lacks chlorine substituent | Moderate antimicrobial activity |
| N-(5-bromo-2-methoxyphenyl)thiolan-3-amine | Brominated variant affecting reactivity | Reduced potency compared to chlorinated variant |
| 2-Methoxyphenethylamine | Lacks thiolane ring; shares methoxy group | Limited biological activity compared to thiolane derivatives |
Properties
Molecular Formula |
C11H14ClNOS |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14ClNOS/c1-14-11-3-2-8(12)6-10(11)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
WBBUPELZVPGYGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















